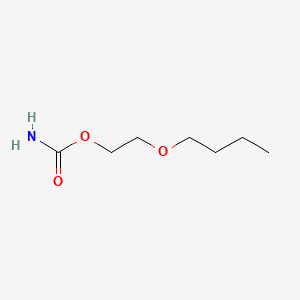

Carbamic acid, (2-butoxyethyl)ester

Description

Carbamic acid esters, commonly referred to as urethanes, are organic compounds characterized by the functional group –O–CO–N<. Their biological and chemical properties vary significantly based on substituent groups attached to the oxygen and nitrogen atoms.

Carbamates are widely studied for pharmacological applications, including acetylcholinesterase (AChE) inhibition, enzyme modulation, and lipid metabolism regulation .

Properties

CAS No. |

16006-08-9 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-butoxyethyl carbamate |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-10-5-6-11-7(8)9/h2-6H2,1H3,(H2,8,9) |

InChI Key |

QHHQZURUTXQADT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Carbamic Acid Esters

Structural and Functional Group Variations

The pharmacological and toxicological profiles of carbamates are highly dependent on substituent groups. Below is a comparative analysis based on substituent type:

Table 1: Substituent Effects on Pharmacological Activity

Key Observations :

- Alkyl Chain Length: Shorter chains (methyl, ethyl) exhibit stronger enzymatic interactions but higher toxicity (e.g., ethylcarbamic ester’s carcinogenicity). Longer chains (butyl) reduce activity but improve metabolic stability .

Stereochemical and Enantiomeric Effects

Enantiomers of carbamates can display divergent biological activities. For example:

- A-908292 (S) (methyl ester): ACC2 inhibitor (IC50 = 23 nM) with glucose-lowering effects in ob/ob mice.

- A-875400 (R) (inactive enantiomer): 50-fold weaker ACC2 inhibition but similar glucose-lowering effects, suggesting off-target PPAR-α pathway activation .

For 2-butoxyethylcarbamic ester, stereochemistry at the carbamate nitrogen or ether chain could similarly influence target selectivity.

Toxicity Profiles

Table 2: Toxicity Comparison of Selected Carbamates

Critical Notes:

- Ethylcarbamic ester’s carcinogenicity is linked to metabolic activation, a pathway absent in butyl derivatives .

Q & A

Basic Research: Synthesis Optimization

Question: How can researchers optimize the synthesis of Carbamic Acid, (2-Butoxyethyl) Ester to achieve higher yields and purity? Methodological Answer: The synthesis of carbamate esters typically involves reacting a hydroxyl-containing compound (e.g., 2-butoxyethanol) with an isocyanate or phosgene derivative under controlled conditions. Key optimization steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Maintaining temperatures between 0–25°C minimizes side reactions like hydrolysis .

- Catalyst Use : Tertiary amines (e.g., triethylamine) accelerate carbamate formation by deprotonating intermediates .

- Purification : Column chromatography or recrystallization improves purity, monitored via HPLC (>95% purity threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.